N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide is a complex organic compound that features a furan ring, a thiomorpholine ring, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, which can be synthesized via the Paal-Knorr synthesis or other methods involving the cyclization of appropriate precursors . The thiomorpholine ring can be introduced through nucleophilic substitution reactions involving thiomorpholine and suitable electrophiles.
The final step involves the coupling of the furan and thiomorpholine intermediates with 2,2-diphenylacetyl chloride under basic conditions to form the desired amide bond. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines, and the furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents at the 2- or 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amide group can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest for drug development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiomorpholine rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran share the furan ring structure but differ in their functional groups and applications.
Thiomorpholine derivatives: Compounds like thiomorpholine-4-carboxylic acid have similar ring structures but different substituents and properties.
Diphenylacetamide derivatives: Compounds such as N-phenyl-2,2-diphenylacetamide share the diphenylacetamide moiety but differ in their additional functional groups.
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide is unique due to its combination of a furan ring, a thiomorpholine ring, and a diphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c27-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-17-22(21-11-14-28-18-21)26-12-15-29-16-13-26/h1-11,14,18,22-23H,12-13,15-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNIMOLPXJOODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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